bis(N-methylimidazole-2-yl)methane

Homogeneous Catalysis Hydroamination Rhodium Complexes

bis(N-methylimidazole-2-yl)methane (also known as bim or bis(1-methylimidazol-2-yl)methane) is a versatile bidentate nitrogen-donor ligand. It features two N-methylimidazole rings bridged by a central methylene group, providing a chelating scaffold for transition metals.

Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
CAS No. 124225-99-6
Cat. No. B050203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis(N-methylimidazole-2-yl)methane
CAS124225-99-6
SynonymsBIS-(N-METHYLIMIDAZOL-2-YL)-METHANE
Molecular FormulaC9H12N4
Molecular Weight176.22 g/mol
Structural Identifiers
SMILESCN1C=CN=C1CC2=NC=CN2C
InChIInChI=1S/C9H12N4/c1-12-5-3-10-8(12)7-9-11-4-6-13(9)2/h3-6H,7H2,1-2H3
InChIKeyAXJPGQWLRSRHIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





bis(N-methylimidazole-2-yl)methane (CAS 124225-99-6): A Bidentate N,N-Donor Ligand for Coordination Chemistry and Catalysis


bis(N-methylimidazole-2-yl)methane (also known as bim or bis(1-methylimidazol-2-yl)methane) is a versatile bidentate nitrogen-donor ligand [1]. It features two N-methylimidazole rings bridged by a central methylene group, providing a chelating scaffold for transition metals. This compound is a key precursor for developing N-heterocyclic carbene (NHC) complexes and is widely used in the synthesis of late transition metal catalysts, particularly for intramolecular hydroamination reactions [2].

Bidentate N,N-donor chelator for transition metals
Precursor for bis(NHC) ligand synthesis
Used in Rh/Ir-catalyzed hydroamination studies

Why Generic Bidentate Ligands Cannot Substitute for bis(N-methylimidazole-2-yl)methane


Substituting bis(N-methylimidazole-2-yl)methane (bim) with another bidentate ligand is not straightforward. Even among close analogs, the electronic and steric properties imparted to a metal center can lead to significant differences in catalytic activity and reaction scope. For instance, while bis(pyrazol-1-yl)methane (bpm) forms analogous complexes with Rh(I) and Ir(I), the resulting catalysts exhibit distinct performance in hydroamination reactions [1]. This is due to the differing σ-donor and π-acceptor characteristics of the imidazole versus pyrazole rings, which directly influence the metal's electrophilicity and, consequently, the key catalytic steps [2].

Target Ligand
bis(N-methylimidazole-2-yl)methane (bim)
Imidazole N-donors; distinct σ-donor/π-acceptor character
Forms active Rh/Ir hydroamination catalysts and can be converted to bis(NHC) ligand
Analog Substitute
bis(pyrazol-1-yl)methane (bpm)
Pyrazole N-donors; differing electronic profile
Catalytic performance in hydroamination differs; cannot serve as NHC precursor
Similar bidentate scaffold, but electronic differences lead to non-interchangeable catalyst behavior. May require validation for specific transformations.

Quantitative Differentiation of bis(N-methylimidazole-2-yl)methane from Analogs


Catalytic Efficiency in Rhodium-Catalyzed Intramolecular Hydroamination

The catalytic performance of cationic Rh(I) complexes with bis(N-methylimidazol-2-yl)methane (bim) is distinct from those with the pyrazole analog, bis(1-pyrazolyl)methane (bpm). In the cyclization of 4-pentyn-1-amine to 2-methyl-1-pyrroline, the [Rh(bim)(CO)2][BPh4] catalyst achieves a different outcome compared to its [Rh(bpm)(CO)2][BPh4] counterpart [1]. This head-to-head comparison, conducted under identical conditions, confirms that ligand identity directly impacts catalyst performance for this reaction.

Catalytic Efficiency
Head-to-head
[Rh(bim)(CO)2]BPh4 shows a different catalytic outcome in cyclization of 4-pentyn-1-amine compared to the bpm analog.
Ligand identity directly influences hydroamination catalyst performance; not interchangeable.
Specific conversion or TOF values not reported in accessible data.
Homogeneous Catalysis Hydroamination Rhodium Complexes

Differentiation in Ruthenium(II) Carbonyl Complex Formation and Reactivity

bis(N-methylimidazol-2-yl)methane (BIM) coordinates to ruthenium(II) to form the complex [Ru(BIM)(CO)2Cl2] (3). This complex is structurally analogous to those formed with bis(pyrazol-1-yl)methane (BPM) and bis(3,5-dimethylpyrazol-1-yl)methane (dmBPM), enabling direct comparison of the ligand's steric and electronic influence on the metal center [1]. The distinct properties of these analogous complexes are noted for their potential to exhibit different photochemical and catalytic reactivity.

Ru(II) Complex Formation
Head-to-head
[Ru(BIM)(CO)2Cl2] forms a distinct complex; structurally analogous to [Ru(bpm)(CO)2Cl2] but electronically different.
Well-defined unique Ru(II) complex; electronic differences may alter photochemical and catalytic reactivity.
Quantitative reactivity differences not detailed.
Ruthenium Chemistry Carbonyl Complexes Coordination Chemistry

Unique Scaffold for Accessing Bidentate N-Heterocyclic Carbene (NHC) Complexes

A key differentiation of bis(N-methylimidazole-2-yl)methane is its ability to act as a precursor to a specific class of bidentate N-heterocyclic carbene (NHC) ligands [1]. Unlike many other bidentate nitrogen donors, its structure allows for conversion to a bis(NHC) ligand, which is a significantly stronger σ-donor. This is a fundamental property that distinguishes it from ligands like bis(1-pyrazolyl)methane, which cannot undergo a similar transformation.

NHC Precursor Capability
Class-level
Imidazolium ring structure enables conversion to a bidentate bis(NHC) ligand; this transformation is not possible with bpm.
Provides access to strong-field, electron-rich metal complexes not achievable with standard N-donors.
Requires deprotonation after quaternization of nitrogen atoms.
N-Heterocyclic Carbenes Ligand Design Organometallic Chemistry

Targeted Application Scenarios for bis(N-methylimidazole-2-yl)methane in Research and Development


Development of Rhodium or Iridium Hydroamination Catalysts

This ligand is the appropriate choice for research groups seeking to synthesize and evaluate late transition metal catalysts for intramolecular hydroamination. The evidence shows that its [M(bim)(CO)2][BPh4] complexes (M = Rh, Ir) are active catalysts, and their performance can be directly compared to the well-studied bpm analogs to probe electronic effects on catalytic cycles [1].

Systematic Study of Ligand Effects in Ruthenium(II) Carbonyl Chemistry

The defined complex [Ru(BIM)(CO)2Cl2] provides a benchmark for investigating ligand field effects in ruthenium chemistry [2]. The availability of analogous complexes with BPM and dmBPM ligands allows for direct, comparative studies into how N-donor electronic and steric profiles influence properties like CO lability, redox potential, and photochemical reactivity.

Synthesis of Bidentate N-Heterocyclic Carbene (NHC) Metal Complexes

The structural motif of bis(N-methylimidazole-2-yl)methane is essential for creating specific bis(NHC) ligands. This is a targeted application where the compound's utility as an NHC precursor is a primary differentiator [1]. Researchers designing new catalysts based on strong-field bis(NHC) donors would specifically select this compound as their starting material.

Application
Selection Property
Validation Focus
Rh/Ir hydroamination catalyst development
Imidazole-based N,N-chelating motif
Catalytic activity in intramolecular hydroamination
Ru(II) carbonyl ligand effect studies
Defined [Ru(BIM)(CO)2Cl2] complex
Electronic and photochemical reactivity tuning
Bidentate NHC complex synthesis
Imidazolium ring precursor to bis(NHC)
Bis(NHC) metal complex formation and characterization

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